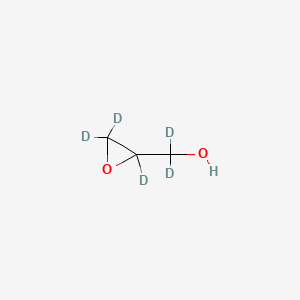
Glycidol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidol-d5, also known as Dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol, is a stable and colorless compound with no discernible odor. It is a synthetic derivative of glycerol and is widely employed as a reagent in the field of biochemistry. This compound is a deuterated form of glycidol, which means it contains deuterium atoms instead of hydrogen atoms. This compound is particularly useful in various scientific research applications due to its unique properties .
Métodos De Preparación
Glycidol-d5 can be synthesized through the epoxidation of allyl alcohol. A typical catalyst used in this process is tungstic acid, and a common oxygen atom source is aqueous peroxyacetic acid . The reaction conditions involve the use of a strong base to facilitate the epoxidation process. Industrial production methods for this compound often involve the use of automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Glycidol-d5 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form glycidyl ethers and esters.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: This compound can undergo substitution reactions to form glycidyl urethanes by reacting with isocyanates.
Common reagents used in these reactions include strong bases, oxidizing agents, and isocyanates. The major products formed from these reactions are glycidyl ethers, esters, and urethanes .
Aplicaciones Científicas De Investigación
Glycidol-d5 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of glycidol-d5 involves its ability to bind to active sites of enzymes and other molecular targets. This binding can alter the activity of the enzyme or target molecule, leading to various biochemical effects. The pathways involved in the action of this compound include enzyme-catalyzed reactions and metabolic pathways that involve the incorporation of deuterium atoms .
Comparación Con Compuestos Similares
Glycidol-d5 is unique compared to other similar compounds due to its deuterium content, which provides enhanced stability and allows for precise tracking in biochemical studies. Similar compounds include:
Glycidol: The non-deuterated form of glycidol, which is less stable and more reactive.
Polyglycidol: A polymer derived from glycidol, used in various biomedical applications.
Glycidyl ethers and esters: Compounds derived from glycidol through oxidation and substitution reactions.
This compound stands out due to its stability and usefulness in isotope labeling studies, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C3H6O2 |
|---|---|
Peso molecular |
79.11 g/mol |
Nombre IUPAC |
dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol |
InChI |
InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/i1D2,2D2,3D |
Clave InChI |
CTKINSOISVBQLD-UXXIZXEISA-N |
SMILES isomérico |
[2H]C1(C(O1)([2H])C([2H])([2H])O)[2H] |
SMILES canónico |
C1C(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


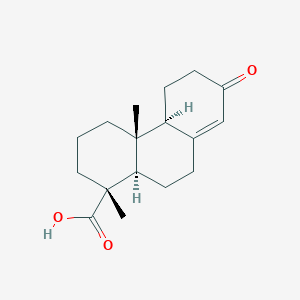
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)
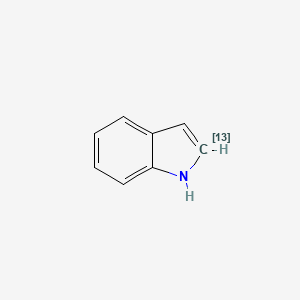
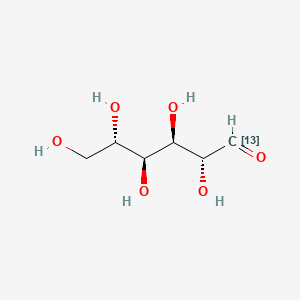
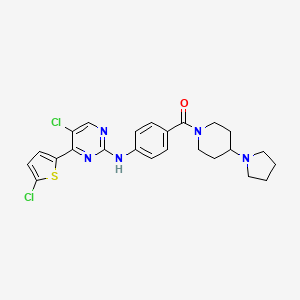

![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)
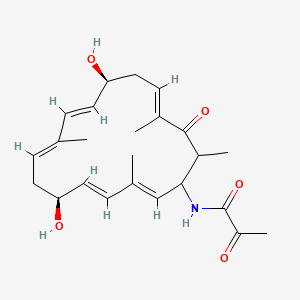
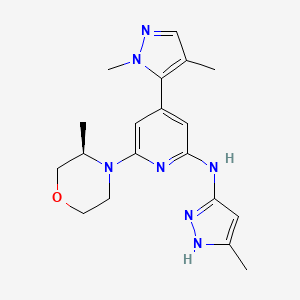
![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
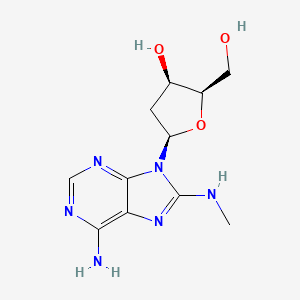
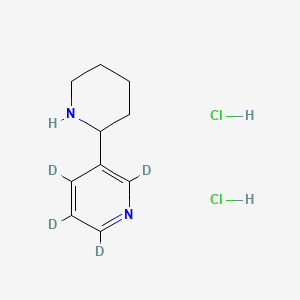
![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)
